1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea-based small molecule featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety and a tetrahydroquinoline core substituted with a 2-methoxyacetyl group. The urea linker enables hydrogen-bonding interactions, which are critical for target binding and solubility . The benzo[d][1,3]dioxol group is a common pharmacophore in central nervous system (CNS) therapeutics, often associated with enhanced metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-11-19(24)23-8-2-3-13-4-5-14(9-16(13)23)21-20(25)22-15-6-7-17-18(10-15)28-12-27-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLIBYDJQTWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and tetrahydroquinoline intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes may include:
Step 1: Synthesis of benzo[d][1,3]dioxole intermediate through cyclization reactions.
Step 2: Preparation of the tetrahydroquinoline intermediate via reduction and cyclization of appropriate precursors.
Step 3: Coupling of the intermediates using urea-forming reactions under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (Compound 12)
- Core Structure: Benzoyl-urea (lacks tetrahydroquinoline).
- Substituents : 3-Chlorobenzoyl (electron-withdrawing) and benzo[d][1,3]dioxol-5-yl.
- Synthesis : Prepared via reaction of 3,4-(methylene)dioxyaniline with 3-chlorobenzoylisocyanate in THF (44% yield, 88% purity by HPLC) .
- The 3-chlorobenzoyl group increases electrophilicity, which may influence reactivity or toxicity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Core Structure: Tetrahydroquinolin-urea (structurally analogous to the target compound).
- Substituents : Thiophen-2-ylsulfonyl (electron-deficient sulfonyl group) replaces 2-methoxyacetyl.
- Thiophene introduces π-π stacking capabilities, which may improve membrane permeability .
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-[(phenylcarbamoyl)amino]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28d)
- Core Structure: Tetrahydroisoquinolin-urea with benzyl and dimethoxyphenyl groups.
- Substituents : Phenylcarbamoyl (urea linker) and 3,4-dimethoxyphenyl (electron-donating groups).
- Synthesis : Quantitative yield via reaction of aniline with phenyl isocyanate in toluene .
- Key Differences : The dimethoxyphenyl group increases lipophilicity, while the benzyl substitution may enhance blood-brain barrier penetration.
Diethyl 4-(1-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (B9)
- Core Structure: 1,4-dihydropyridine (distinct from urea or tetrahydroquinoline systems).
- Substituents : Benzo[d][1,3]dioxol-5-yl and ester groups.
- Synthesis : 50% yield via condensation of 3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanal .
- Key Differences : The dihydropyridine core is associated with calcium channel modulation, indicating divergent therapeutic applications compared to urea derivatives .
Structural and Functional Analysis Table
Key Insights and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., 3-chlorobenzoyl in Compound 12) may enhance electrophilicity but reduce metabolic stability.
- Methoxy and methylenedioxy groups (e.g., in 28d and the target compound) improve lipophilicity and CNS penetration .
Urea linkers enable hydrogen bonding, critical for target engagement, while sulfonyl or acetyl groups modulate solubility .
Synthetic Accessibility :
- Urea formation via isocyanate reactions (e.g., Compound 12, 28d) is versatile but yields vary (44% to quantitative) based on substituent solubility .
Biological Implications :
- Calcium mobilization assays (28d) suggest orexin receptor targeting, a pathway relevant to insomnia and addiction .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea?
Methodological Answer: The synthesis typically involves coupling a benzodioxole-derived isocyanate with a 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine precursor. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly impact yield. For example, using anhydrous dichloromethane under nitrogen at 0–5°C minimizes side reactions, while coupling agents like HATU or EDC/HOBt improve urea bond formation efficiency . Post-synthesis purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product with >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Multi-modal characterization is essential:
- NMR : Compare - and -NMR spectra to predicted chemical shifts (e.g., benzodioxole protons at δ 6.7–7.1 ppm, methoxyacetyl carbonyl at δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H] at m/z 438.17) and fragmentation patterns (e.g., loss of methoxyacetyl group at m/z 325.10) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect isomers .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Anticancer : MTT assays against human cancer lines (e.g., MCF-7, A549) at 1–100 µM, with IC calculations .
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), noting discrepancies between MIC and MBC values .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) to identify potential targets .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar urea derivatives be resolved?
Methodological Answer: Contradictions often arise from structural variations (e.g., substitution at the tetrahydroquinoline or benzodioxole moieties). Address this by:
- Comparative SAR : Synthesize analogs with systematic substitutions (e.g., replacing methoxyacetyl with acetyl or sulfonyl groups) and test in parallel .
- Assay standardization : Use identical cell lines/passage numbers and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
- Computational docking : Map binding poses to targets (e.g., ATP-binding pockets) using AutoDock Vina to rationalize activity differences .
Q. What experimental design strategies improve yield and reproducibility in scaled synthesis?
Methodological Answer: Adopt quality-by-design (QbD) principles:
- DOE (Design of Experiments) : Use factorial designs (e.g., 2) to optimize variables like temperature (40–80°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 amine:isocyanate) .
- In-line monitoring : Employ FTIR or ReactIR to track urea bond formation (disappearance of isocyanate peak at ~2270 cm) .
- Process analytical technology (PAT) : Implement HPLC-MS for real-time purity assessment during scale-up .
Q. How can metabolic stability and toxicity be evaluated preclinically?
Methodological Answer:
- Microsomal stability : Incubate with rat/human liver microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS over 60 minutes .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., P450-Glo) .
- hERG liability : Patch-clamp assays to assess potassium channel blockade (IC < 10 µM indicates cardiac risk) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships?
Methodological Answer:
- Nonlinear regression : Fit sigmoidal curves (variable slope) using GraphPad Prism to calculate IC, Hill coefficient, and R.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) and report p-values adjusted for family-wise error rates .
- Synergy analysis : Use Chou-Talalay combination index (CI) for drug-combination studies (CI < 1 indicates synergy) .
Q. How should researchers address discrepancies between computational predictions and experimental results?
Methodological Answer:
- Force field validation : Re-dock with alternative parameters (e.g., OPLS vs. AMBER) and compare binding energies .
- Solvent effects : Include explicit solvent models (e.g., TIP3P water) in MD simulations to account for hydrophobic interactions .
- Experimental replicates : Repeat assays with fresh compound batches to rule out degradation artifacts .
Structural and Functional Insights
Q. What structural modifications enhance target selectivity?
Methodological Answer:
- Peripheral substitutions : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce off-target binding via steric hindrance .
- Isosteric replacements : Substitute methoxyacetyl with trifluoroacetyl to modulate electron density and H-bonding .
- Conformational analysis : Use NOESY NMR to identify rigid regions and design constrained analogs (e.g., cyclopropane rings) .
Q. How can in vivo efficacy be evaluated without commercial-scale synthesis?
Methodological Answer:
- Microdosing : Radiolabel the compound (e.g., ) for pharmacokinetic studies in rodents (1–10 mg/kg) .
- Xenograft models : Use immunodeficient mice with subcutaneous tumor implants, monitoring tumor volume biweekly .
- Toxicokinetics : Collect plasma at 0.5, 2, 6, 24 h post-dose for LC-MS quantification and calculate AUC .
Regulatory and Safety Considerations
Q. What documentation is required for preclinical safety assessment?
Methodological Answer:
- ICH M7 guidelines : Submit Ames test data (bacterial reverse mutation assay) and in silico mutagenicity predictions (e.g., DEREK Nexus) .
- OECD 423 : Acute oral toxicity in rats (fixed-dose procedure) to classify GHS hazard categories .
- Genotoxicity : Comet assay or micronucleus test to detect DNA damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
